molecular formula C22H41N B13843419 Erucic Nitrile

Erucic Nitrile

Cat. No.: B13843419
M. Wt: 319.6 g/mol
InChI Key: WNVYKFYGFCBJSI-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Erucic nitrile can be synthesized through the ammonolysis of erucic acid and urea in an organic solvent medium. This process involves the use of Candida antarctica lipase (Novozym 435) as a catalyst. The optimal conditions for this synthesis include a 1:4 molar ratio of erucic acid to urea, a temperature of 60°C, and a reaction time of 48 hours at 250 rpm. The organic solvent used is tert-butyl alcohol (2-methyl-2-propanol), and the process yields 88.74% pure erucamide .

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of primary amides (RCONH2) to nitriles (RCN). This can be achieved through various methods, including the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .

Chemical Reactions Analysis

Types of Reactions

Erucic nitrile undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) can react with this compound under basic conditions.

Major Products

    Oxidation: Oxidation of this compound can produce carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction typically yields primary amines.

    Substitution: Substitution reactions can produce a variety of substituted nitriles or amides.

Mechanism of Action

The mechanism of action of erucic nitrile involves its interaction with various molecular targets and pathways. It has been shown to interact with dopamine receptors, potentially acting as an antagonist. Additionally, it exhibits benzylic reactivity, making it useful in organic synthesis reactions . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Erucic nitrile can be compared with other nitrile compounds such as:

    Oleic nitrile: Similar in structure but derived from oleic acid.

    Linoleic nitrile: Derived from linoleic acid and has different reactivity due to the presence of multiple double bonds.

    Stearic nitrile: A saturated nitrile compound derived from stearic acid.

This compound is unique due to its long carbon chain and the presence of a single double bond, which imparts specific chemical properties and reactivity .

Properties

Molecular Formula

C22H41N

Molecular Weight

319.6 g/mol

IUPAC Name

(E)-docos-13-enenitrile

InChI

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9+

InChI Key

WNVYKFYGFCBJSI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC#N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC#N

Origin of Product

United States

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